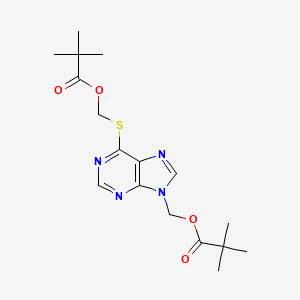

S6,9-Bispivaloyloxymethyl-6-mercaptopurine

Beschreibung

S6,9-Bispivaloyloxymethyl-6-mercaptopurin ist ein synthetisches Derivat von 6-Mercaptopurin, einem bekannten Antimetaboliten, der in der Chemotherapie eingesetzt wird. Diese Verbindung zeichnet sich durch ihre Summenformel C17H24N4O4S und ein Molekulargewicht von 380,462 g/mol aus . Es wird hauptsächlich in der wissenschaftlichen Forschung aufgrund seiner einzigartigen chemischen Eigenschaften und potenziellen therapeutischen Anwendungen eingesetzt.

Eigenschaften

CAS-Nummer |

80693-25-0 |

|---|---|

Molekularformel |

C17H24N4O4S |

Molekulargewicht |

380.5 g/mol |

IUPAC-Name |

[6-(2,2-dimethylpropanoyloxymethylsulfanyl)purin-9-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C17H24N4O4S/c1-16(2,3)14(22)24-9-21-8-20-11-12(21)18-7-19-13(11)26-10-25-15(23)17(4,5)6/h7-8H,9-10H2,1-6H3 |

InChI-Schlüssel |

PJUSKIMKYUXGFG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)OCN1C=NC2=C1N=CN=C2SCOC(=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

S6,9-Bispivaloyloxymethyl-6-mercaptopurin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung wieder in ihre Thiolform umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Pivaloyloxymethylgruppen auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide , Sulfone und verschiedene substituierte Derivate der ursprünglichen Verbindung. Diese Produkte werden häufig mit Techniken wie NMR-Spektroskopie und Massenspektrometrie charakterisiert.

Wissenschaftliche Forschungsanwendungen

S6,9-Bispivaloyloxymethyl-6-mercaptopurin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Veresterungs- und nucleophile Substitutionsreaktionen zu untersuchen.

Biologie: Untersucht auf sein Potenzial als Antimetabolit in Zellstudien.

Wirkmechanismus

Der Wirkmechanismus von S6,9-Bispivaloyloxymethyl-6-mercaptopurin beinhaltet seine Umwandlung in aktive Metaboliten innerhalb der Zelle. Diese Metaboliten stören die Nucleinsäuresynthese , indem sie den Purinstoffwechsel hemmen, was zur Unterbrechung der DNA- und RNA-Synthese führt. Dies führt zum Absterben schnell proliferierender Zellen, insbesondere bösartiger. Zu den molekularen Zielstrukturen gehören Enzyme, die am Purinbiosynthese beteiligt sind, wie Xanthinoxidase und Hypoxanthin-Guanin-Phosphoribosyltransferase .

Analyse Chemischer Reaktionen

Types of Reactions

S6,9-Bispivaloyloxymethyl-6-mercaptopurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: Nucleophilic substitution reactions can occur at the pivaloyloxymethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides , sulfones , and various substituted derivatives of the original compound. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

S6,9-Bispivaloyloxymethyl-6-mercaptopurine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and nucleophilic substitution reactions.

Biology: Investigated for its potential as an antimetabolite in cellular studies.

Wirkmechanismus

The mechanism of action of S6,9-Bispivaloyloxymethyl-6-mercaptopurine involves its conversion to active metabolites within the cell. These metabolites interfere with nucleic acid synthesis by inhibiting purine metabolism, leading to the disruption of DNA and RNA synthesis. This results in the death of rapidly proliferating cells, particularly malignant ones . The molecular targets include enzymes involved in purine biosynthesis, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Mercaptopurin: Die Stammverbindung, die in der Chemotherapie weit verbreitet ist.

Azathioprin: Ein Prodrug von 6-Mercaptopurin, das als Immunsuppressivum verwendet wird.

Thioguanin: Ein weiteres Purinanalogon mit ähnlichen antimetabolischen Eigenschaften.

Einzigartigkeit

S6,9-Bispivaloyloxymethyl-6-mercaptopurin ist aufgrund seiner veresterten Struktur einzigartig, die seine Stabilität und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung, 6-Mercaptopurin, erhöht. Diese Modifikation reduziert möglicherweise die Toxizität der Verbindung und verbessert ihre therapeutische Wirksamkeit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.